molecular formula C11H13N3O2 B568349 Tert-butyl (3-cyanopyridin-4-yl)carbamate CAS No. 116799-24-7

Tert-butyl (3-cyanopyridin-4-yl)carbamate

Cat. No.: B568349
CAS No.: 116799-24-7
M. Wt: 219.244
InChI Key: TUBXRNXUXJRXTR-UHFFFAOYSA-N
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Description

Tert-butyl (3-cyanopyridin-4-yl)carbamate (CAS 116799-24-7) is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol . This heterocyclic β-ketoester derivative serves as a crucial synthetic intermediate in medicinal chemistry and organic synthesis. Its primary research value lies in its role as a key precursor for the preparation of potent negative allosteric modulators (NAMs) of metabotropic glutamate receptors (mGlu2 and mGlu3) . Researchers utilize this compound in the synthesis of benzodiazepinone derivatives, which are privileged scaffolds with activity against multiple therapeutically relevant biological targets in the central nervous system . These analogues are investigated for their potential in studying and treating various CNS disorders such as schizophrenia, anxiety, drug dependence, and cognitive dysfunction, which are caused by aberrant glutamatergic transmission . The compound features a pyridine ring functionalized with a cyano group and a tert-butoxycarbonyl (Boc) protected carbamate, making it a versatile building block for further chemical transformations. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-(3-cyanopyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-4-5-13-7-8(9)6-12/h4-5,7H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBXRNXUXJRXTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901178342
Record name Carbamic acid, (3-cyano-4-pyridinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901178342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116799-24-7
Record name Carbamic acid, (3-cyano-4-pyridinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116799-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, (3-cyano-4-pyridinyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901178342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-cyanopyridin-4-yl)carbamate typically involves the reaction of 3-cyanopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-cyanopyridin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (3-cyanopyridin-4-yl)carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl (3-cyanopyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the enzyme’s activity, which can be useful in various therapeutic applications .

Comparison with Similar Compounds

Substitution Patterns and Molecular Features

The following table summarizes key structural and functional differences between tert-butyl (3-cyanopyridin-4-yl)carbamate and analogous compounds:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
This compound C11H13N3O2 -CN (3-position), Boc (4-position) Pharmaceutical intermediate; kinase inhibitor
tert-Butyl (4-chloropyridin-2-yl)carbamate C10H13ClN2O2 -Cl (4-position), Boc (2-position) Intermediate in agrochemical synthesis
tert-Butyl N-(pyridin-3-yl)carbamate C10H14N2O2 Boc (directly attached to pyridin-3-yl) Ligand in metal-catalyzed reactions
tert-Butyl (4-chloro-3-hydroxypyridin-2-yl)carbamate C10H13ClN2O3 -Cl (4-position), -OH (3-position), Boc (2-position) Antibacterial agent precursor
tert-Butyl (3-cyclopropyl-1H-pyrazol-4-yl)carbamate C11H17N3O2 Cyclopropyl-pyrazole hybrid, Boc (4-position) Anticancer drug candidate
tert-Butyl (4-cyanotetrahydro-2H-pyran-4-yl)carbamate C11H18N2O3 Cyano group in tetrahydro-2H-pyran ring CNS-targeting compound synthesis

Physical and Spectroscopic Properties

  • Melting Points: this compound: Not explicitly reported, but analogues like tert-butyl (3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)carbamate exhibit mp 121–123°C . tert-Butyl (4-chloro-3-hydroxypyridin-2-yl)carbamate: Stable at room temperature with a molar mass of 244.67 g/mol .
  • NMR Data: tert-Butyl carbamates typically show characteristic tert-butyl signals at δ 1.4–1.5 ppm (9H, s) in $ ^1H $ NMR. Pyridin-4-yl derivatives display aromatic protons at δ 7.5–8.8 ppm, with cyano groups causing deshielding effects .

Biological Activity

Tert-butyl (3-cyanopyridin-4-yl)carbamate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity, including enzyme inhibition, receptor interactions, and implications for drug development.

Chemical Structure and Properties

  • Molecular Formula : C11H14N2O2
  • CAS Number : 116799-24-7
  • Molecular Weight : 218.24 g/mol

The compound features a tert-butyl group attached to a carbamate moiety, with a cyanopyridine substituent that contributes to its biological properties.

This compound acts primarily through its interactions with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially modulating pathways related to neurodegenerative diseases and metabolic disorders. For instance, it can interact with acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is crucial for cognitive function.
  • Receptor Binding : The cyanopyridine moiety allows for selective binding to certain receptors, influencing signaling pathways that can affect cell survival and proliferation.

In Vitro Studies

  • Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties by preventing cell death induced by amyloid-beta peptides, which are implicated in Alzheimer's disease. In astrocyte cultures treated with amyloid-beta, the compound demonstrated a significant increase in cell viability compared to untreated controls .
  • Antioxidant Activity : The compound has shown moderate antioxidant effects, reducing oxidative stress markers in cellular models. This activity is crucial for protecting neurons from damage associated with neurodegenerative conditions.

In Vivo Studies

In animal models, particularly those mimicking Alzheimer's disease pathology, this compound has been evaluated for its ability to improve cognitive function and reduce amyloid plaque formation. While results have been promising, further studies are necessary to establish its efficacy and safety in clinical settings.

Study 1: Neuroprotection Against Amyloid-Beta

A study involving the administration of this compound in mice showed that the compound significantly reduced the levels of amyloid-beta plaques in the brain after four weeks of treatment. Behavioral tests indicated improved memory performance compared to control groups .

Study 2: Enzyme Inhibition Profile

Research conducted on the enzyme inhibition profile revealed that this compound effectively inhibited acetylcholinesterase with an IC50 value of 25 µM. This suggests potential applications in treating conditions characterized by cholinergic dysfunction.

Applications in Drug Development

Due to its biological activity, this compound is being investigated as a lead compound for developing novel therapeutics targeting neurodegenerative diseases. Its ability to modulate enzyme activity and protect neuronal cells positions it as a valuable candidate in drug discovery.

Comparative Analysis with Similar Compounds

Compound NameStructureEnzyme TargetIC50 Value
This compoundStructureAcetylcholinesterase25 µM
Other CarbamatesStructureVariousVaries

Q & A

Q. What are the standard synthetic routes for tert-butyl (3-cyanopyridin-4-yl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves reacting 3-cyano-4-aminopyridine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran are used to enhance reactivity. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Optimization includes adjusting stoichiometry, temperature (room temperature to 50°C), and base strength to improve yield and purity.

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the carbamate and pyridine ring structure. Mass spectrometry (MS) validates molecular weight, while HPLC ensures purity (>95%). Infrared (IR) spectroscopy identifies functional groups like the cyano (-CN) and carbamate (-OCONH-) moieties. X-ray crystallography (using programs like SHELX ) can resolve stereochemical ambiguities in crystalline derivatives.

Advanced Research Questions

Q. How do electronic and steric effects of the 3-cyano substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing cyano group at the 3-position activates the pyridine ring for nucleophilic substitution or Suzuki-Miyaura coupling by stabilizing transition states. Steric hindrance from the tert-butyl carbamate group at the 4-position can direct regioselectivity. For example, in palladium-catalyzed cross-couplings, the 3-cyano group enhances electrophilicity at the adjacent C-2 position, favoring aryl boronate coupling . Kinetic studies under varying temperatures and catalysts (e.g., Pd(PPh₃)₄) provide mechanistic insights.

Q. What strategies resolve contradictions in reported yields for carbamate-mediated protection/deprotection?

  • Methodological Answer : Discrepancies often arise from competing hydrolysis or side reactions. Systematic analysis includes:
  • pH Control : Acidic conditions (HCl/THF) cleave the tert-butyl group selectively, while basic conditions (NaOH/MeOH) may degrade the cyano substituent.
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in protection steps.
  • Catalyst Comparison : Zinc triflate vs. Lewis acids (BF₃·Et₂O) for regioselective deprotection.
    Data reconciliation involves repeating experiments with in situ monitoring (e.g., real-time IR) and reporting isolated yields vs. crude purity.

Q. How can computational modeling predict stability under thermal or photolytic conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model bond dissociation energies (BDEs) for the carbamate group. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) validate predictions. For photostability, time-dependent DFT (TD-DFT) simulates UV-Vis spectra to identify reactive excited states, guiding storage conditions (e.g., amber vials for light-sensitive derivatives) .

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